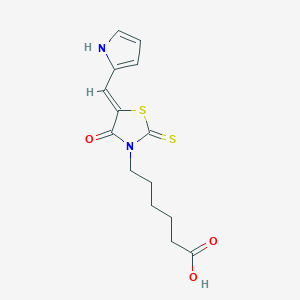

(Z)-6-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrroles are known for their basicity and reactivity due to the presence of a nitrogen atom .

Molecular Structure Analysis

The molecular structure of pyrrole-based compounds is characterized by the presence of a five-membered ring containing one nitrogen atom. The double bonds in the ring create a system of conjugated pi electrons, which results in aromaticity .Chemical Reactions Analysis

Pyrrole compounds are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds. The nitrogen atom in the pyrrole ring can also act as a nucleophile, opening up possibilities for reactions like N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrrole compounds are typically polar due to the presence of a nitrogen atom. They may also exhibit basicity .Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, where compounds related to the requested chemical structure were synthesized and their structures were confirmed via X-ray crystallography. These studies provide a foundation for the exploration of their applications in medicinal chemistry and material science (Tverdokhlebov et al., 2005).

Anticancer and Antiangiogenic Activities

Novel thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. This research suggests that derivatives of the compound may possess significant potential as anticancer agents, with the ability to inhibit tumor growth and angiogenesis (Chandrappa et al., 2010).

Heterocyclic Chemistry

The compound and its derivatives are part of broader research into heterocyclic chemistry, which is crucial for the development of new pharmaceuticals, agrochemicals, and materials. These studies explore the synthesis and reactions of heterocyclic compounds, including pyrroles, thiophenes, and thiazoles, which are essential for various industrial applications (Davies, 1992).

Supramolecular Structures

Research into the supramolecular structures of related thioxothiazolidin-4-ones reveals insights into their hydrogen-bonded dimers, chains of rings, and sheets. This information is valuable for designing new materials with specific properties, such as molecular recognition, catalysis, and self-assembly (Delgado et al., 2005).

Docking Studies for Breast Cancer

Docking studies have been conducted on synthesized derivatives for potential applications in breast cancer treatment. These studies aim to identify compounds with high activity against breast cancer cell lines, contributing to the development of new therapeutic agents (Abd El Ghani et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-12(18)6-2-1-3-8-16-13(19)11(21-14(16)20)9-10-5-4-7-15-10/h4-5,7,9,15H,1-3,6,8H2,(H,17,18)/b11-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHECTDOKOPGBLM-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)

![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)

![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)